
6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one, also known as FC-4, is a chemical compound that belongs to the family of flavones. It has been widely studied for its potential medicinal properties due to its unique chemical structure. In
Mécanisme D'action
The mechanism of action of 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one exerts its anticancer effects by inhibiting the activity of certain enzymes such as topoisomerase II and protein kinase C. 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one in lab experiments is its high purity and stability. 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one. One area of interest is its potential as a chemopreventive agent. 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one has been shown to inhibit the growth of cancer cells, and further studies could investigate its potential to prevent the onset of cancer. Another direction for research is the development of new derivatives of 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one with improved solubility and potency. Additionally, the mechanism of action of 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one could be further elucidated to better understand its potential therapeutic applications.
In conclusion, 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one is a promising chemical compound with potential medicinal properties. Its unique chemical structure and various biochemical and physiological effects make it an interesting subject for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one involves the reaction of 3-fluorobenzoyl chloride with 6-chloro-4H-chromen-4-one in the presence of a base such as triethylamine. The reaction yields 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one as a yellow solid with a melting point of 220-222°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Propriétés
IUPAC Name |
6-chloro-3-(3-fluorobenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFO3/c17-10-4-5-14-12(7-10)16(20)13(8-21-14)15(19)9-2-1-3-11(18)6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHXDSPDIYLFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5800582.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5800583.png)
![1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5800590.png)
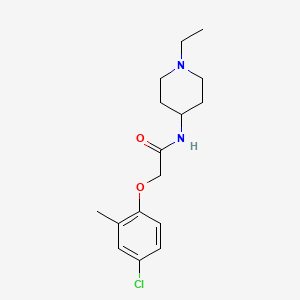
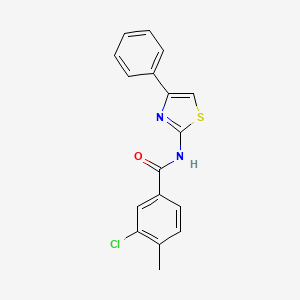

![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)

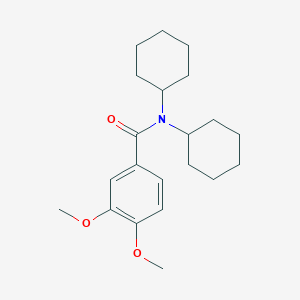

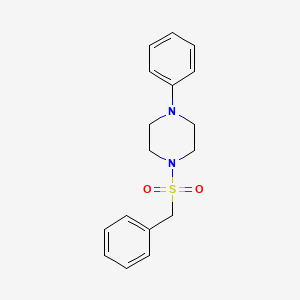
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)
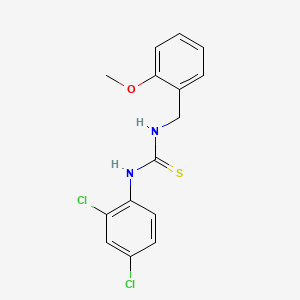
![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)